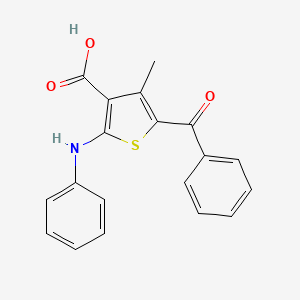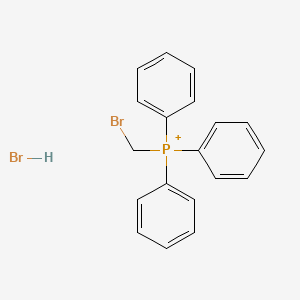
bromomethyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromomethyl(triphenyl)phosphanium;hydrobromide can be synthesized by reacting triphenylphosphine with bromomethane. The reaction typically takes place in an inert atmosphere at room temperature. The product is then purified by recrystallization from solvents such as dichloromethane, ethyl acetate, and petroleum ether .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reactants are combined in large reactors, and the product is purified using industrial-scale recrystallization techniques. The yield of this reaction is typically high, making it a cost-effective method for producing the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bromomethyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones. The compound can also participate in other types of substitution reactions, such as nucleophilic substitution .
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires a strong base, such as sodium amide or potassium tert-butoxide, to generate the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Major Products
The major products of reactions involving this compound are alkenes. In the Wittig reaction, the compound reacts with aldehydes or ketones to form the corresponding alkenes .
Applications De Recherche Scientifique
Bromomethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of alkenes via the Wittig reaction.
Medicine: It is involved in the synthesis of vitamin D analogs with anticancer activity.
Industry: This compound is used in the production of insecticidal pyrethroids and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bromomethyl(triphenyl)phosphanium;hydrobromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Bromomethyl(triphenyl)phosphanium;hydrobromide is similar to other phosphonium salts used in the Wittig reaction, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide. this compound is unique in its ability to form stable ylides that are highly reactive in the Wittig reaction .
List of Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (Methoxymethyl)triphenylphosphonium chloride
Propriétés
Formule moléculaire |
C19H18Br2P+ |
|---|---|
Poids moléculaire |
437.1 g/mol |
Nom IUPAC |
bromomethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1; |
Clé InChI |
YFTMLUSIDVFTKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



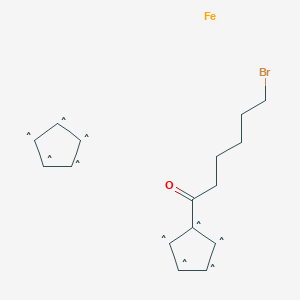
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
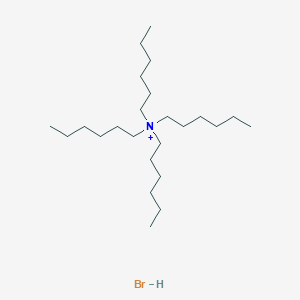

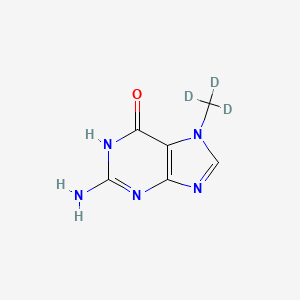
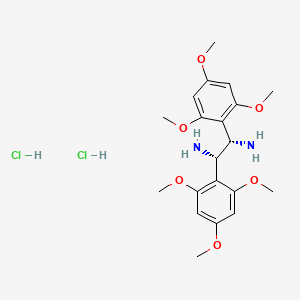
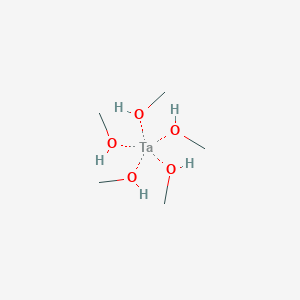
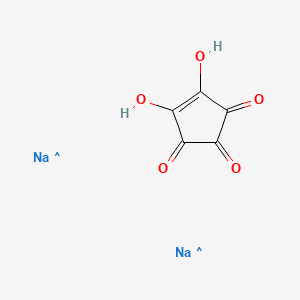
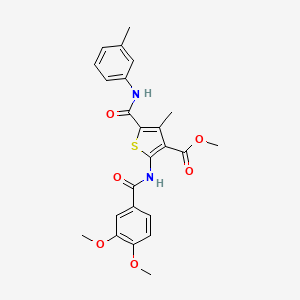
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
